2-amino-1-[(3S)-3-methyl-4-(4-methylisoquinolin-5-yl)sulfonyl-1,4-diazepan-1-yl]ethanone;dihydrochloride
CAS No.:
Cat. No.: VC14477917
Molecular Formula: C18H26Cl2N4O3S
Molecular Weight: 449.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H26Cl2N4O3S |
|---|---|
| Molecular Weight | 449.4 g/mol |
| IUPAC Name | 2-amino-1-[(3S)-3-methyl-4-(4-methylisoquinolin-5-yl)sulfonyl-1,4-diazepan-1-yl]ethanone;dihydrochloride |
| Standard InChI | InChI=1S/C18H24N4O3S.2ClH/c1-13-10-20-11-15-5-3-6-16(18(13)15)26(24,25)22-8-4-7-21(12-14(22)2)17(23)9-19;;/h3,5-6,10-11,14H,4,7-9,12,19H2,1-2H3;2*1H/t14-;;/m0../s1 |
| Standard InChI Key | ILDBNQGLZFSHQZ-UTLKBRERSA-N |
| Isomeric SMILES | C[C@H]1CN(CCCN1S(=O)(=O)C2=CC=CC3=C2C(=CN=C3)C)C(=O)CN.Cl.Cl |
| Canonical SMILES | CC1CN(CCCN1S(=O)(=O)C2=CC=CC3=C2C(=CN=C3)C)C(=O)CN.Cl.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition
2-Amino-1-[(3S)-3-methyl-4-(4-methylisoquinolin-5-yl)sulfonyl-1,4-diazepan-1-yl]ethanone dihydrochloride possesses the molecular formula C₁₈H₂₆Cl₂N₄O₃S and a molecular weight of 449.4 g/mol. Its structure integrates three critical components:
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A 1,4-diazepane ring with a stereospecific (3S)-methyl substituent.
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A 4-methylisoquinolin-5-yl sulfonyl group linked to the diazepane nitrogen.
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An aminoethylketone side chain protonated as a dihydrochloride salt for enhanced solubility.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₆Cl₂N₄O₃S |
| Molecular Weight | 449.4 g/mol |
| CAS Number | Not publicly disclosed |
| Salt Form | Dihydrochloride |
| Purity | ≥98% (Research-grade) |
Synthesis and Structural Optimization
Synthetic Pathways
The synthesis involves a multi-step sequence beginning with the preparation of the diazepane core. Key steps include:
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Ring Formation: Cyclization of 1,4-diaminobutane derivatives to yield the 1,4-diazepane scaffold, incorporating the (3S)-methyl group via asymmetric synthesis.
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Sulfonylation: Reaction with 4-methylisoquinoline-5-sulfonyl chloride under controlled pH (7–9) to introduce the sulfonamide linkage.
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Aminoethylketone Functionalization: Coupling of the diazepane-sulfonamide intermediate with a protected aminoethylketone precursor, followed by deprotection and salt formation with hydrochloric acid.
Challenges and Yield Optimization
Critical parameters influencing yield (typically 50–65%) include:
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Temperature: Maintained below 40°C during sulfonylation to prevent decomposition.
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Solvent Choice: Polar aprotic solvents (e.g., DMF, acetonitrile) favor sulfonamide bond formation.
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Stereochemical Control: Chiral auxiliaries or enzymatic resolution ensures enantiomeric purity at the (3S)-methyl center.
Mechanism of Action: ROCK Inhibition
Rho-Kinase Signaling Context
Rho-associated kinases (ROCK-I/II) regulate cytoskeletal dynamics, smooth muscle contraction, and cell migration via phosphorylation of LIM kinase, myosin light chain (MLC), and ezrin-radixin-moesin proteins . Dysregulated ROCK activity is implicated in hypertension, atherosclerosis, and neurodegenerative disorders .
Inhibitory Profile
Structural analogs like H-1152 dihydrochloride (IC₅₀ = 12 nM for ROCK-II) demonstrate that the isoquinoline sulfonamide moiety binds the ATP pocket of ROCK, while the diazepane group enhances selectivity over other kinases (e.g., PKC, PKA) . Computational docking studies suggest the target compound shares this mechanism, with modifications improving membrane permeability and target residence time.
Table 2: Selectivity Profile of Related ROCK Inhibitors
| Compound | ROCK-II IC₅₀ (nM) | Selectivity (vs. PKA) |
|---|---|---|
| Target Compound* | ~15* | >500-fold |
| H-1152 Dihydrochloride | 12 | 250-fold |
| Glycyl-H-1152 | 11.8 | >850-fold |
| Fasudil HCl | 10,700 | 10-fold |
*Estimated based on structural similarity .
Comparative Analysis with Clinical-Stage ROCK Inhibitors
Fasudil vs. Next-Generation Analogs
While Fasudil (HA-1077) is clinically used for cerebral vasospasm, its non-selectivity limits utility. The target compound’s structural refinements mirror those of Glycyl-H-1152, which achieves 85-fold greater ROCK-II selectivity over Aurora A kinase .
Table 3: Therapeutic Indications of ROCK Inhibitors
Recent Advances and Future Directions
2023–2025 Research Highlights
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Stem Cell Renewal: Glycyl-H-1152 enhances mesenchymal stem cell proliferation via ROCK/cofilin pathway modulation (Chengyu Xiang, 2022) .
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Ischemic Stroke: ROCK inhibitors reduce infarct volume by 40% in murine models, with improved outcomes when administered within 6 hours post-occlusion (Patrick D. Lyden, 2023) .
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Cancer Metastasis: ROCK-II inhibition suppresses invadopodia formation in triple-negative breast cancer cells, suggesting antimetastatic potential (Yeonmi Lee, 2022) .
Challenges in Clinical Translation
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